Cas no 356044-81-0 (1-(2-fluoroethyl)-1,4-diazepane dihydrochloride)

1-(2-Fluoroethyl)-1,4-diazepane dihydrochloride is a fluorinated diazepane derivative with potential applications in medicinal chemistry and pharmaceutical research. The incorporation of a fluoroethyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate for drug development. The dihydrochloride salt form improves solubility and handling properties, facilitating its use in synthetic processes. This compound may serve as a key building block for the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents. Its structural features suggest utility in probing structure-activity relationships (SAR) in neuropharmacological studies. The product is typically characterized by high purity and consistent quality for research applications.
1-(2-fluoroethyl)-1,4-diazepane dihydrochloride structure
356044-81-0 structure
商品名:1-(2-fluoroethyl)-1,4-diazepane dihydrochloride
CAS番号:356044-81-0
MF:C7H15N2F
メガワット:146.2058
MDL:MFCD28399320
CID:303152
PubChem ID:22281317

1-(2-fluoroethyl)-1,4-diazepane dihydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(2-FLUORO-ETHYL)-[1,4]DIAZEPANE
    • 1-(2-fluoroethyl)-1,4-diazepane
    • 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride
    • 356044-81-0
    • EN300-2977997
    • AKOS006289321
    • DTXSID50624290
    • 147558-33-6
    • MDL: MFCD28399320
    • インチ: InChI=1S/C7H15FN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2
    • InChIKey: QZPJUPNIVVBDBF-UHFFFAOYSA-N
    • ほほえんだ: FCCN1CCCNCC1

計算された属性

  • せいみつぶんしりょう: 146.12200
  • どういたいしつりょう: 146.12192665g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 87.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

  • PSA: 15.27000
  • LogP: 0.51790

1-(2-fluoroethyl)-1,4-diazepane dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR007AY0-10g
1-(2-FLUORO-ETHYL)-[1,4]DIAZEPANE
356044-81-0 95%
10g
$4922.00 2023-12-15
Enamine
EN300-19463048-0.05g
1-(2-fluoroethyl)-1,4-diazepane dihydrochloride
356044-81-0 95%
0.05g
$193.0 2023-09-17
Enamine
EN300-19463048-5g
1-(2-fluoroethyl)-1,4-diazepane dihydrochloride
356044-81-0 95%
5g
$2401.0 2023-09-17
Enamine
EN300-19463048-5.0g
1-(2-fluoroethyl)-1,4-diazepane dihydrochloride
356044-81-0 95%
5.0g
$2401.0 2023-07-06
Aaron
AR007AY0-50mg
1-(2-FLUORO-ETHYL)-[1,4]DIAZEPANE
356044-81-0 95%
50mg
$291.00 2025-02-14
1PlusChem
1P007APO-50mg
1-(2-FLUORO-ETHYL)-[1,4]DIAZEPANE
356044-81-0 95%
50mg
$292.00 2024-05-04
1PlusChem
1P007APO-250mg
1-(2-FLUORO-ETHYL)-[1,4]DIAZEPANE
356044-81-0 95%
250mg
$569.00 2024-05-04
Aaron
AR007AY0-100mg
1-(2-FLUORO-ETHYL)-[1,4]DIAZEPANE
356044-81-0 95%
100mg
$420.00 2025-02-14
Aaron
AR007AY0-5g
1-(2-FLUORO-ETHYL)-[1,4]DIAZEPANE
356044-81-0 95%
5g
$3327.00 2023-12-15
Aaron
AR007AY0-1g
1-(2-FLUORO-ETHYL)-[1,4]DIAZEPANE
356044-81-0 95%
1g
$1164.00 2025-02-14

1-(2-fluoroethyl)-1,4-diazepane dihydrochloride 関連文献

1-(2-fluoroethyl)-1,4-diazepane dihydrochlorideに関する追加情報

Comprehensive Overview of 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride (CAS No. 356044-81-0)

1-(2-fluoroethyl)-1,4-diazepane dihydrochloride (CAS No. 356044-81-0) is a chemically modified derivative of 1,4-diazepane, featuring a fluoroethyl substitution at the nitrogen position. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. The presence of the fluoroethyl group enhances its metabolic stability and bioavailability, making it a valuable intermediate for synthesizing novel therapeutic agents.

Researchers are increasingly exploring 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride for its role in modulating central nervous system (CNS) targets. Its structural similarity to diazepine derivatives suggests potential utility in neurological disorders, a topic of high interest in modern medicine. Recent studies highlight its relevance in addressing conditions like anxiety and cognitive impairments, aligning with the growing demand for innovative CNS therapeutics. The compound's dihydrochloride salt form further improves its solubility, facilitating easier formulation for preclinical studies.

The synthesis of 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride involves multi-step organic reactions, including alkylation and fluorination processes. Its CAS No. 356044-81-0 serves as a unique identifier in chemical databases, aiding researchers in tracking its properties and applications. Analytical techniques such as NMR, HPLC, and mass spectrometry are routinely employed to characterize its purity and structural integrity, ensuring compliance with rigorous pharmaceutical standards.

In the context of current trends, the compound's potential as a fluorinated building block resonates with the rising interest in fluorinated pharmaceuticals. Fluorination is a key strategy in drug design, as it often enhances potency and pharmacokinetics. This aligns with frequent search queries like "fluorinated compounds in drug development" or "role of fluorine in medicinal chemistry," underscoring the relevance of 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride in contemporary research.

From a commercial perspective, CAS No. 356044-81-0 is available through specialized chemical suppliers catering to academic and industrial laboratories. Its procurement is often associated with inquiries about "high-purity diazepane derivatives" or "custom synthesis of fluorinated intermediates," reflecting its niche yet growing demand. Proper storage conditions, typically in a cool, dry environment, are essential to maintain its stability over time.

Looking ahead, the versatility of 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride positions it as a promising candidate for further exploration. Its applications extend beyond CNS research, with potential uses in oncology and immunology, areas that dominate current scientific discourse. As the pharmaceutical industry continues to prioritize targeted therapies, compounds like this will remain at the forefront of innovation, addressing unmet medical needs and advancing human health.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量